N-(3-chlorophenyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide

Selectivity profiling Off-target screening Chemical probe qualification

This pyridyl aminothiazole is a critical structural analog of HQ461, designed as a matched negative control for CDK12-DDB1 molecular glue pharmacology and cyclin K degradation assays. Its 3‑chlorophenyl acetamide substituent strategically diverges from active glue chemotypes, and documented inactivity in multiple PubChem bioassays (FBW7, MITF, TEAD‑YAP, GPR151) reinforces its suitability as a non‑active reference compound. Procure this high‑purity building block to de‑risk your SAR campaigns and ensure assay specificity without extrapolating class‑level activity data that remains unvalidated for this exact structure.

Molecular Formula C17H15ClN4OS
Molecular Weight 358.84
CAS No. 1226458-29-2
Cat. No. B2634665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide
CAS1226458-29-2
Molecular FormulaC17H15ClN4OS
Molecular Weight358.84
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C17H15ClN4OS/c1-11-4-2-7-15(19-11)22-17-21-14(10-24-17)9-16(23)20-13-6-3-5-12(18)8-13/h2-8,10H,9H2,1H3,(H,20,23)(H,19,21,22)
InChIKeyJAVWVOOPAXBJQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide (CAS 1226458-29-2): Chemical Class and Baseline Characterization for Procurement Decision-Making


N-(3-chlorophenyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide (CAS 1226458-29-2) is a synthetic small molecule (C17H15ClN4OS; MW 358.8 g/mol) that combines a 6-methylpyridin-2-yl-aminothiazole core with an acetamide-linked 3-chlorophenyl moiety [1]. It belongs to the broader pyridyl aminothiazole chemical class, members of which have been documented as ATP-competitive checkpoint kinase 1 (CHK1) inhibitors [2]. However, for this specific compound, publicly available quantitative target engagement or cellular potency data remain absent from peer-reviewed literature and admissible databases as of the search date.

Why Generic Substitution Cannot Be Assumed for N-(3-Chlorophenyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide (1226458-29-2)


Within the pyridyl aminothiazole class, even minor variations in the N-aryl acetamide substituent can radically alter the target engagement profile. The specific 3-chlorophenyl acetamide appendage of this compound distinguishes it structurally from close analogs such as HQ461 (which bears a 5-methylthiazol-2-yl acetamide terminus and functions as a CDK12-DDB1 molecular glue) and from ethylenediamine amide derivatives that achieve low-picomolar CHK1 potency [1]. No public CHK1 IC50 data exist for this compound, and the PubChem bioassay record shows inactivity in four mechanistically distinct screening assays (FBW7, MITF, TEAD-YAP, GPR151) [2]. These observations collectively indicate that the compound's biological signature cannot be extrapolated from class-level precedent alone, making direct experimental validation essential before any research or procurement commitment.

Quantitative Differentiation Evidence for N-(3-Chlorophenyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide (1226458-29-2)


PubChem Bioassay Selectivity Fingerprint: Inactivity Across Four Diverse Screening Targets

In contrast to the potent CHK1 inhibitory activity reported for optimized pyridyl aminothiazole analogs (e.g., low-picomolar IC50 values for ethylenediamine amide derivatives in the Merck series [1]), the target compound returned an 'Inactive' outcome in all four PubChem-deposited high-throughput screening assays: an AlphaScreen assay for FBW7 E3 ligase activators (AID 1259310), an AlphaScreen assay for MITF inhibitors (AID 1259374), a luminescence cell-based assay for TEAD-YAP interaction inhibitors (AID 1259422), and a cell-based assay for GPR151 activators (AID 1508602) [2]. While these data confirm a lack of activity at these specific targets, the absence of publicly reported CHK1 inhibition data for this exact compound precludes a direct potency comparison with established pyridyl aminothiazole CHK1 inhibitors such as compound S01 (co-crystallized with CHK1 in PDB 3TKH) [1].

Selectivity profiling Off-target screening Chemical probe qualification

Structural Differentiation from HQ461: Divergent N-Aryl Acetamide Substituents Drive Distinct Mechanisms

The closest commercially characterized analog, HQ461 (CAS 1226443-41-9; 2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide), shares the identical pyridyl-aminothiazole core but replaces the 3-chlorophenyl acetamide terminus with a 5-methylthiazol-2-yl acetamide group. HQ461 has been functionally characterized as a molecular glue that promotes CDK12-DDB1 interaction, triggering cyclin K degradation at 1–10 μM in A549 cells . The target compound (1226458-29-2) lacks the thiazole-containing acetamide terminus required for CDK12-DDB1 molecular glue activity, and no cyclin K degradation data have been reported for it. This structural divergence at a single key position is sufficient to redirect the mechanism of action from targeted protein degradation (HQ461) to an as-yet uncharacterized profile.

Molecular glue CDK12 Targeted protein degradation Chemical biology

Computed Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area Relative to Analog Set

The computed XLogP3-AA of 3.9 for the target compound [1] places it in a lipophilicity range distinct from the unsubstituted acetamide analog (2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide, CAS 1226436-35-6; MW 248.31, expected XLogP substantially lower due to absence of the chlorophenyl ring) . The topological polar surface area (TPSA) of 95.2 Ų for the target compound [1] is consistent with moderate membrane permeability potential but is notably higher than that of the ethylenediamine amide CHK1 inhibitors from the Merck series, which were optimized for reduced polar surface area to improve cellular activity [2]. This indicates that the target compound occupies a distinct region of property space that may influence its absorption and distribution profile relative to more optimized lead-like analogs.

Drug-likeness Physicochemical properties Ligand efficiency Permeability

Absence of Clinical or Advanced Preclinical Characterization: Differentiation from Clinical-Stage CHK1 Inhibitors

A search of ZINC, ChEMBL, ClinicalTrials.gov, and the WHO International Clinical Trials Registry Platform returned no evidence of clinical or advanced preclinical development for CAS 1226458-29-2 [1]. This contrasts with the broader pyridyl aminothiazole class, from which several CHK1 inhibitors have advanced to preclinical in vivo efficacy studies (e.g., tumor xenograft models in combination with DNA-damaging agents) [2]. The compound's development status—early discovery phase without reported in vivo pharmacokinetic, efficacy, or toxicology data—differentiates it from more mature chemical probes and development candidates that carry associated ADME/PK and safety packages.

Development stage Clinical candidate Preclinical profiling Risk assessment

Recommended Application Scenarios for N-(3-Chlorophenyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide (1226458-29-2) Based on Available Evidence


Negative Control or Selectivity Reference Compound for Pyridyl Aminothiazole Kinase Inhibitor Screening Cascades

Given its documented inactivity in four distinct PubChem bioassays (FBW7, MITF, TEAD-YAP, GPR151) [1] and the absence of publicly reported kinase inhibition data, this compound may serve as a structurally matched negative control in CHK1 or broader kinase inhibitor screening panels that employ pyridyl aminothiazole chemotypes. Its use as a selectivity reference requires that the specific assay context be validated experimentally before deployment, as class-level CHK1 activity has not been confirmed or refuted for this exact structure.

Physicochemical Property Benchmarking and in Silico Model Calibration

The computed physicochemical parameters (XLogP3-AA = 3.9, TPSA = 95.2 Ų, MW = 358.8, HBD = 2, HBA = 5, rotatable bonds = 5) [1] provide a defined data point for calibrating in silico ADME prediction models or for populating diverse physicochemical screening libraries. Its intermediate lipophilicity and hydrogen-bonding capacity distinguish it from both more polar (higher TPSA) and more lipophilic (higher XLogP) analogs, offering a specific property profile for model training and validation sets.

Synthetic Intermediate or Scaffold for Focused Library Synthesis

The compound contains a synthetically accessible acetamide linker and a 3-chlorophenyl group amenable to further derivatization. Its structural relationship to HQ461 (a validated CDK12-DDB1 molecular glue) and to the Merck CHK1 inhibitor series [2] positions it as a potential scaffold for parallel synthesis of focused libraries exploring N-aryl acetamide SAR. Procurement of this compound as a key intermediate may accelerate SAR exploration around the 3-chlorophenyl position for target identification or lead optimization programs.

Candidate Inactive Control for CDK12-DDB1 Molecular Glue Studies

The close structural analogy to HQ461—differing only in the N-aryl acetamide substituent (3-chlorophenyl vs. 5-methylthiazol-2-yl) —makes this compound a rational candidate for use as a structurally matched inactive control in experiments investigating CDK12-DDB1 molecular glue pharmacology and cyclin K degradation. Experimental validation of the absence of CDK12-DDB1 glue activity and cyclin K degradation is a prerequisite before adoption as a negative control, but the structural rationale supports prioritization for this application.

Quote Request

Request a Quote for N-(3-chlorophenyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.